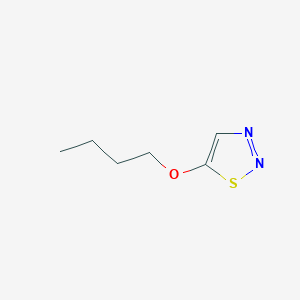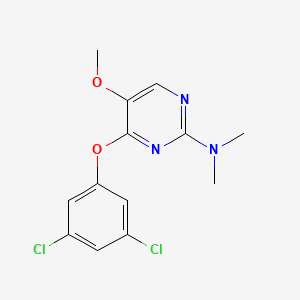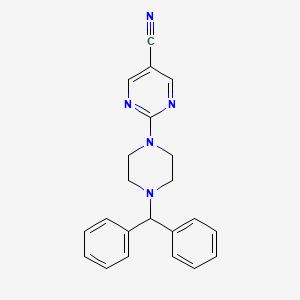![molecular formula C17H12Cl2N2O B3036952 5-[(E)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1H-pyrazole CAS No. 400087-37-8](/img/structure/B3036952.png)
5-[(E)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1H-pyrazole
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI representation of the compound isInChI=1S/C11H9ClN2/c12-10-4-1-9 (2-5-10)3-6-11-7-8-13-14-11/h1-8H, (H,13,14) . The Canonical SMILES representation is C1=CC (=CC=C1C=CC2=CC=NN2)Cl . These representations provide a detailed view of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 204.65 g/mol . It has a computed XLogP3-AA value of 3.1, indicating its lipophilicity . The compound has one hydrogen bond donor count and one hydrogen bond acceptor count . The topological polar surface area is 28.7 Ų . The compound has a complexity of 198 .Applications De Recherche Scientifique
Tautomerism and Structural Analysis
NH-pyrazoles exhibit interesting tautomerism and structural characteristics. Studies on the annular tautomerism of curcuminoid NH-pyrazoles, including compounds with phenol residues and those lacking OH groups, show complex hydrogen bonding patterns and solid-state tautomerism, determined by X-ray crystallography and NMR spectroscopy (Cornago et al., 2009). This research highlights the structural diversity and stability of NH-pyrazoles, suggesting potential applications in designing compounds with specific molecular interactions and properties.
Antiviral and Cytotoxic Activities
Some pyrazole-based heterocycles have demonstrated significant biological activities. For instance, new pyrazole- and isoxazole-based heterocycles have shown anti-HSV-1 and cytotoxic activities, indicating the potential of such compounds in antiviral therapies and cancer treatment (Dawood et al., 2011). The synthesis of these compounds involves the transformation of key intermediates, highlighting the versatility of pyrazole derivatives in medicinal chemistry.
Computational Design and SAR Analysis
The rational design and synthesis of pyrazole carboxamides have been guided by computational structure-activity relationship (SAR) studies. These compounds, with specific modifications to the pyrazole scaffold, aim to optimize inhibition of target proteins such as protein kinases (Singh et al., 2009). Computational predictions assist in understanding the drug-like properties and potential effects on the human body, contributing to the development of novel therapeutic agents.
Antibacterial and DNA Gyrase Inhibition
Pyrazole derivatives have also been investigated for their antibacterial properties, particularly as DNA gyrase inhibitors. A study on 5-[(E)-2-arylvinyl]pyrazoles revealed potent antibacterial activity against quinolone-resistant clinical isolates of gram-positive bacteria, demonstrating the potential of these compounds in addressing antibiotic resistance (Tanitame et al., 2005).
Propriétés
IUPAC Name |
5-[(E)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O/c18-13-3-1-12(2-4-13)11-17(16-9-10-20-21-16)22-15-7-5-14(19)6-8-15/h1-11H,(H,20,21)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCROZIUMBIRHA-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C2=CC=NN2)OC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C2=CC=NN2)/OC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(3,5-Dichlorophenoxy)-5-methoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine](/img/structure/B3036873.png)
![5-Chloro-2-{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole](/img/structure/B3036874.png)
![3-[(2,6-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3036875.png)
![2-{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}-5-chloro-1,3-benzoxazole](/img/structure/B3036876.png)
![8-(4-bromobenzyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B3036879.png)


![1,1-dimethyl-2-propynyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B3036884.png)
![4-[(4-Chlorophenyl)methoxy]-2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole](/img/structure/B3036885.png)
![Diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate](/img/structure/B3036887.png)
![2-[2-(4-Chlorophenyl)-2-adamantyl]-1-morpholino-1-ethanone](/img/structure/B3036889.png)
![2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-(4-chlorophenyl)carbamate](/img/structure/B3036891.png)